molecular formula C16H20N4O4 B15073559 4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine

4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine

Cat. No.: B15073559
M. Wt: 332.35 g/mol
InChI Key: WOYCDRFDHBUBTA-UHFFFAOYSA-N
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Description

4-(2-(2-(1-methyl-1H-pyrazol-5-yl)-4-nitrophenoxy)ethyl)morpholine is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(1-methyl-1H-pyrazol-5-yl)-4-nitrophenoxy)ethyl)morpholine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration of Phenol: The phenol group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Etherification: The nitrated phenol is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the morpholine moiety.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(2-(1-methyl-1H-pyrazol-5-yl)-4-nitrophenoxy)ethyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-(2-(1-methyl-1H-pyrazol-5-yl)-4-nitrophenoxy)ethyl)morpholine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(4-Morpholinyl(phenyl)methyl)morpholine
  • 4-[(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine

Uniqueness

4-(2-(2-(1-methyl-1H-pyrazol-5-yl)-4-nitrophenoxy)ethyl)morpholine is unique due to the presence of both a nitrophenyl group and a morpholine moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

4-[2-[2-(2-methylpyrazol-3-yl)-4-nitrophenoxy]ethyl]morpholine

InChI

InChI=1S/C16H20N4O4/c1-18-15(4-5-17-18)14-12-13(20(21)22)2-3-16(14)24-11-8-19-6-9-23-10-7-19/h2-5,12H,6-11H2,1H3

InChI Key

WOYCDRFDHBUBTA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)[N+](=O)[O-])OCCN3CCOCC3

Origin of Product

United States

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